2,4-Dichloro-6-morpholino-1,3,5-triazine

描述

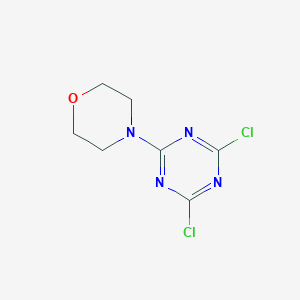

Structure

3D Structure

属性

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAMDAUJTXFNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216219 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-22-5 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-morpholino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH2046UK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS Number: 6601-22-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-morpholino-1,3,5-triazine, a versatile heterocyclic compound with significant applications in pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and derivatization, and explores its mechanisms of action. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a chlorinated triazine derivative characterized by the presence of a morpholine ring. This structure imparts specific reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6601-22-5 | [1] |

| Molecular Formula | C₇H₈Cl₂N₄O | [1] |

| Molecular Weight | 235.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 159-163 °C | [3] |

| Purity | ≥98% | [4] |

| Storage Temperature | 2-8°C | [4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| Mass Spectrum (MS) | m/z: 234 (M+) |

| ¹H-NMR (CDCl₃) | δ: 3.75 (4H, triple peak, J=4Hz), 3.87 (4H, triple peak, J=4Hz) |

Applications

The unique chemical structure of this compound makes it a versatile building block in various industrial and research applications.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel bioactive molecules. Notably, it is a precursor for a class of 1,3,5-triazine derivatives that have been investigated as monoamine oxidase (MAO) inhibitors.[5]

-

Agricultural Chemistry: As a member of the triazine family, this compound is utilized in the development of herbicides. Triazine-based herbicides are effective in controlling broadleaf weeds in various crops.[3]

-

Polymer Chemistry: The dichloro-substituted triazine ring acts as a cross-linking agent in polymer formulations. This enhances the durability and performance of materials such as coatings and adhesives.[3]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from cyanuric acid and morpholine.

Materials:

-

Cyanuric acid

-

Acetone

-

Morpholine

-

Triethylamine

-

Methanol

Procedure:

-

A solution of cyanuric acid (230.5 g, 1,250 mmol) in acetone (2.25 L) is prepared.

-

At 5°C, a solution of morpholine (98.0 g, 1,125 mmol) and triethylamine (113.0 g, 1,125 mmol) in acetone (2.25 L) is slowly added dropwise to the cyanuric acid solution.

-

After the reaction is complete, the mixture is poured into water to precipitate the product.

-

The resulting white precipitate is collected by filtration.

-

The collected solid is washed with methanol to yield the final product, this compound, as white crystals.

Expected Yield: Approximately 88%.

Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives

This protocol outlines the use of this compound as a starting material for the synthesis of potential MAO inhibitors.[5]

Materials:

-

This compound

-

Triethylamine

-

1,4-Dioxane

-

α-amino acid

-

Water

-

Morpholine

-

5% Citric acid or 1 N HCl

Procedure:

-

A mixture of this compound (0.47 g, 2 mmol) and triethylamine (0.42 mL, 3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.

-

A solution of an α-amino acid (1.2 equiv.) and triethylamine (0.42 mL, 3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.

-

The mixture is stirred overnight at room temperature.

-

Morpholine (0.26 mL, 3 mmol) and triethylamine (0.56 mL, 4 mmol) are added to the reaction mixture.

-

The mixture is stirred at 75-80°C for 5 hours.

-

The reaction mixture is then neutralized with 5% citric acid or 1 N HCl to yield the final product.

Synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) Amino Acid Derivatives.

Mechanism of Action and Biological Activity

Monoamine Oxidase (MAO) Inhibition

While this compound itself is not an active MAO inhibitor, its derivatives have shown significant inhibitory activity. A study on various synthesized 4,6-dimorpholino-1,3,5-triazin-2-yl amino acid derivatives demonstrated their potential as MAO-A inhibitors.[5]

Table 3: MAO-A Inhibitory Activity of Selected this compound Derivatives

| Compound | R-group (from α-amino acid) | IC₅₀ (µM) for MAO-A |

| 24 | -CH(CH₃)₂ | 0.15 ± 0.01 |

| 25 | -CH(CH₃)CH₂CH₃ | 0.09 ± 0.01 |

| Clorgyline (Standard) | - | 0.08 ± 0.01 |

Data extracted from a preliminary biological evaluation of 1,3,5-triazine amino acid derivatives.[5]

Herbicidal Activity and Signaling Pathway Disruption

The herbicidal action of triazines, including this compound, primarily involves the inhibition of photosynthesis at Photosystem II (PSII).[6] These herbicides bind to the D1 protein of the PSII complex, blocking electron transport and leading to the production of reactive oxygen species that cause cellular damage.[6]

Recent studies on other triazine herbicides, such as atrazine and simazine, have revealed an additional mechanism of action involving the disruption of endocrine signaling. These compounds can act as antagonists to the relaxin hormone receptor (RXFP1).[7][8] This interference disrupts the relaxin signaling pathway, which is crucial for various physiological processes. The binding of triazines to RXFP1 inhibits the activation of downstream signaling cascades, including the PI3K/Akt and ERK pathways.[7] This leads to a reduction in nitric oxide (NO) production and the downregulation of target genes like NOS2, NOS3, MMP9, and VEGF.[7][8]

Triazine herbicides disrupt the relaxin signaling pathway.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest due to its versatile applications in medicinal chemistry, agriculture, and material science. Its utility as a synthetic intermediate for creating diverse molecular architectures, particularly in the development of potential therapeutic agents and herbicides, is well-established. Further research into its biological activities and the quantitative effects of its application in polymer science could unveil new opportunities for this valuable compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 6601-22-5 [sigmaaldrich.com]

- 5. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Triazine herbicides inhibit relaxin signaling and disrupt nitric oxide homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Disturbed Relaxin Signaling Pathway and Testicular Dysfunction in Mouse Offspring upon Maternal Exposure to Simazine | PLOS One [journals.plos.org]

An In-depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,4-dichloro-6-morpholino-1,3,5-triazine. This versatile compound serves as a crucial intermediate in the synthesis of a wide range of derivatives with applications in agriculture and pharmaceuticals. This document details its fundamental properties, provides an experimental protocol for its synthesis, and explores its known mechanisms of action, with a focus on its role as a herbicide and the potential of its derivatives in modulating cellular signaling pathways.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] Its core structure consists of a triazine ring substituted with two chlorine atoms and a morpholine group, rendering it a reactive building block for further chemical modifications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈Cl₂N₄O | [2][3][4] |

| Molecular Weight | 235.07 g/mol | [2][3] |

| CAS Number | 6601-22-5 | [2][3] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 137-163 °C | [1] |

| Boiling Point | 441.9 °C at 760 mmHg | |

| Solubility | Expected to have low solubility in water and be soluble in a range of organic solvents such as acetone, acetonitrile, dichloromethane, methanol, and ethanol. | [5] |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Data | Source(s) |

| ¹H-NMR (CDCl₃) | δ: 3.75 (t, J=4Hz, 4H), 3.87 (t, J=4Hz, 4H) | [6] |

| Mass Spectrometry (MS) | m/z: 234 (M⁺) | [6] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of the two chlorine atoms on the triazine ring. These chlorine atoms can be sequentially substituted by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the second chlorine atom is typically lower than the first, allowing for controlled, stepwise synthesis of disubstituted triazine derivatives. This reactivity makes it a valuable intermediate in the synthesis of herbicides, pharmaceuticals, and polymers.[1]

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from cyanuric chloride and morpholine.[6][7]

Materials:

-

Cyanuric chloride

-

Morpholine

-

Triethylamine (or other suitable base like sodium carbonate)

-

Acetone (or other suitable solvent)

-

Methanol (for washing)

-

Water

Procedure:

-

A solution of cyanuric chloride in acetone is prepared in a reaction vessel equipped with a stirrer and a dropping funnel. The solution is cooled to 0-5 °C using an ice bath.

-

A solution of morpholine and triethylamine in acetone is added dropwise to the cyanuric chloride solution while maintaining the temperature at 0-5 °C. The triethylamine acts as an acid scavenger to neutralize the HCl formed during the reaction.

-

After the addition is complete, the reaction mixture is stirred for a specified time at low temperature to ensure the monosubstitution of one chlorine atom.

-

Upon completion of the reaction, the mixture is poured into water to precipitate the product.

-

The white precipitate of this compound is collected by filtration.

-

The collected solid is washed with methanol to remove impurities.

-

The final product is dried to yield white crystals.

Characterization: The identity and purity of the synthesized compound should be confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry, comparing the results with the data provided in Table 2.

Biological Activity and Signaling Pathways

While this compound itself is primarily an intermediate, the triazine scaffold is of significant interest in both agriculture and medicine.

Herbicidal Activity of Triazines

Triazine-based compounds are widely used as herbicides. Their primary mechanism of action involves the inhibition of photosynthesis. Specifically, they bind to the D1 protein of photosystem II (PSII) in the chloroplast thylakoid membrane. This binding blocks the electron transport chain, leading to a buildup of reactive oxygen species and subsequent cell death in susceptible plants.

Relevance in Drug Development

It is important to note that while the herbicidal mechanism is well-established for many triazines, there is limited publicly available information directly linking This compound to specific signaling pathways in the context of drug development. However, the 1,3,5-triazine core is a prominent scaffold in medicinal chemistry. Numerous derivatives have been synthesized and investigated for a variety of therapeutic applications, including as anticancer agents. For instance, certain triazine derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR/PI3K/AKT/mTOR pathway. The ability to easily modify the triazine core by substituting the chlorine atoms allows for the generation of large libraries of compounds for screening against various biological targets. Derivatives of this compound have been evaluated as potential monoamine oxidase (MAO) inhibitors.[7]

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, centered on the sequential substitution of its two chlorine atoms, makes it a valuable precursor for the synthesis of a diverse range of compounds with applications in both agriculture and drug discovery. While its direct biological activity profile is not extensively documented in the context of specific signaling pathways for drug development, the broader class of triazine derivatives holds significant promise, and this compound serves as a fundamental starting point for the exploration of new chemical entities. Further research into the specific biological effects of this compound and its novel derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 6601-22-5 [chemicalbook.com]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dichloro-6-morpholino-1,3,5-triazine molecular structure and IUPAC name.

An In-Depth Technical Guide to 2,4-Dichloro-6-morpholino-1,3,5-triazine

This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

This compound is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring with three nitrogen atoms. The triazine core is substituted with two chlorine atoms at the 2 and 4 positions and a morpholino group at the 6 position.

IUPAC Name: 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine[1][2]

Synonyms: 2,4-Dichloro-6-(4-morpholinyl)-1,3,5-triazine, 2,4-dichloro-6-morpholino-s-triazine

Molecular Structure: The structure consists of a central 1,3,5-triazine ring. Two of the ring's carbon atoms are bonded to chlorine atoms, and the third is bonded to the nitrogen atom of a morpholine ring.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈Cl₂N₄O | [1][2] |

| Molecular Weight | 235.07 g/mol | [1][2][3] |

| CAS Number | 6601-22-5 | [1][2] |

| Melting Point | 161 °C | |

| Appearance | White crystalline solid | [4] |

| InChI Key | UQAMDAUJTXFNAD-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core. The differential reactivity of the chlorine atoms, which can be controlled by temperature, allows for the stepwise introduction of substituents.[5][6]

Experimental Protocol: Synthesis from Cyanuric Chloride

A common laboratory-scale synthesis involves the reaction of cyanuric chloride with morpholine in the presence of an acid scavenger.[4][7]

Materials:

-

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

-

Morpholine

-

Triethylamine (or another base like sodium carbonate)

-

Acetone (or another suitable solvent like 1,4-dioxane)

-

Water

-

Methanol

Procedure:

-

A solution of cyanuric chloride (1.25 mmol) is prepared in acetone (2.25 L).

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of morpholine (1.125 mmol) and triethylamine (1.125 mmol) in acetone (2.25 L) is added dropwise to the cyanuric chloride solution while maintaining the low temperature.[4]

-

The reaction mixture is stirred at this temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water to precipitate the product.[4]

-

The resulting white precipitate is collected by filtration.

-

The crude product is washed with methanol to remove impurities, yielding this compound as white crystals.[4]

This procedure results in an 88% yield of the final product.[4] The structure can be confirmed using analytical techniques such as mass spectrometry and NMR spectroscopy.[4]

Synthesis Pathway Visualization

The following diagram illustrates the synthetic workflow for this compound from cyanuric chloride and morpholine.

Caption: Synthesis of this compound.

Applications in Research and Development

This compound is a versatile compound with applications across several scientific disciplines.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of more complex molecules, including various pharmaceutical agents.[3][8] Its triazine core is a scaffold found in numerous biologically active compounds.

-

Agricultural Chemistry: The compound is utilized as a herbicide for controlling broadleaf weeds in various crops, contributing to improved agricultural yields.[8]

-

Polymer Chemistry: It functions as a cross-linking agent in polymer formulations.[8][9] This application enhances the mechanical properties and durability of materials such as coatings and adhesives.[8]

-

Organic Synthesis: The two reactive chlorine atoms allow it to be a building block for creating a wide range of di- and tri-substituted triazine derivatives for various research purposes.[5][10]

References

- 1. This compound | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,4-Dichloro-6-(4-morpholinyl)-1,3,5-triazine - SuZhou Tokind Chemical Co., Ltd [tokindchem.com]

- 4. This compound | 6601-22-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine] | C31H58Cl2N8O | CID 157869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine from cyanuric chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-morpholino-1,3,5-triazine from cyanuric chloride. This compound serves as a crucial intermediate in the development of various biologically active molecules and specialized polymers. This document outlines a detailed experimental protocol, summarizes key quantitative data, and presents a visual representation of the synthetic workflow.

Core Synthesis Protocol

The synthesis of this compound involves a nucleophilic substitution reaction where one of the three chlorine atoms of cyanuric chloride is replaced by a morpholino group. The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, allowing for a controlled, stepwise substitution. Typically, the monosubstitution is achieved at low temperatures (around 0-5 °C), while disubstitution and trisubstitution require higher temperatures.

Experimental Methodology

A common and effective procedure for the synthesis of this compound is as follows:

-

Dissolution of Reactants: Cyanuric chloride (1.0 equivalent) is dissolved in a suitable solvent, such as acetone or tetrahydrofuran (THF).

-

Cooling: The solution is cooled to a temperature between 0 °C and 5 °C in an ice bath. This low temperature is critical to prevent multiple substitutions on the triazine ring.

-

Addition of Morpholine and Base: A solution of morpholine (0.9 to 1.0 equivalent) and a base, such as triethylamine or sodium carbonate (1.0 equivalent), in the same solvent is added dropwise to the cyanuric chloride solution. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Monitoring: The reaction mixture is stirred vigorously at a low temperature for a specified period, typically ranging from 1 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Precipitation and Isolation: Upon completion of the reaction, the mixture is poured into ice water to precipitate the product.

-

Filtration and Washing: The resulting white precipitate is collected by filtration. The solid is then washed with water and a small amount of cold methanol to remove any unreacted starting materials and byproducts.

-

Drying: The final product, this compound, is dried under vacuum to yield a white crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Cyanuric Chloride | 1.250 mmol | [1] |

| Morpholine | 1.125 mmol | [1] |

| Triethylamine | 1.125 mmol | [1] |

| Solvent | Acetone | [1] |

| Reaction Temperature | 5 °C | [1] |

| Yield | 88% | [1] |

| Molecular Weight | 235.07 g/mol | [2] |

| Mass Spectrum (m/z) | 234 (M+) | [1] |

| ¹H-NMR (CDCl₃, δ) | 3.75 (4H, t, J=4Hz), 3.87 (4H, t, J=4Hz) | [1] |

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from cyanuric chloride.

Caption: Synthetic workflow for this compound.

References

Solubility Profile of 2,4-Dichloro-6-morpholino-1,3,5-triazine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dichloro-6-morpholino-1,3,5-triazine in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the expected solubility based on the behavior of analogous compounds and provides a detailed, generalized experimental protocol for its determination. This guide is intended to support researchers and professionals in chemistry and drug development in handling and utilizing this compound effectively.

Introduction

This compound is a versatile heterocyclic compound featuring a triazine core substituted with two chlorine atoms and a morpholino group. Its chemical structure suggests a degree of polarity, which influences its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in chemical synthesis, reaction kinetics, purification processes, and formulation development. This guide outlines the anticipated solubility characteristics and provides a robust experimental framework for quantitative analysis.

Predicted Solubility in Organic Solvents

Based on the solubility of similar compounds, the following qualitative predictions can be made:

-

Polar Aprotic Solvents: Polyamides containing the this compound moiety have been shown to be soluble in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP)[1]. Therefore, it is anticipated that the compound itself will exhibit good solubility in this class of solvents, which also includes acetone, acetonitrile, and tetrahydrofuran (THF).

-

Polar Protic Solvents: A related compound, 2,4-dichloro-6-methoxy-1,3,5-triazine, demonstrates higher solubility in polar protic solvents like methanol and ethanol[2]. This suggests that this compound may also be soluble in these solvents, facilitated by dipole-dipole interactions and potential hydrogen bonding.

-

Aromatic Solvents: Solvents such as benzene and toluene may offer some degree of solubility due to potential π-stacking interactions with the triazine ring[2].

-

Nonpolar Solvents: In nonpolar solvents like hexane and cyclohexane, the solubility is expected to be sparingly soluble to insoluble due to the absence of favorable intermolecular interactions[2].

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, THF, Dichloromethane (CH₂Cl₂), DMAc, NMP | Soluble | Capable of strong dipole-dipole interactions with the triazine ring. |

| Polar Protic | Methanol, Ethanol | Moderately Soluble | Potential for hydrogen bonding is limited, but dipole interactions can aid dissolution. |

| Aromatic | Benzene, Toluene | Soluble | π-stacking interactions between the solvent and the triazine ring can promote solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | Lack of favorable intermolecular interactions. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

3.2. Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The system should be continuously agitated to facilitate dissolution.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the respective solvent using the concentration obtained from the analysis and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: General workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, this technical guide provides a foundational understanding of its expected solubility profile based on the behavior of analogous triazine compounds. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to determine precise solubility values, which are essential for the effective application of this compound in research and development. The provided information aims to facilitate further investigation and application of this compound in the scientific community.

References

An In-depth Technical Guide to the Spectral Data of 2,4-Dichloro-6-morpholino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for the compound 2,4-dichloro-6-morpholino-1,3,5-triazine. The information compiled herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering key data for the identification, characterization, and quality control of this important chemical intermediate.

Spectroscopic Data

The following tables summarize the available and predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 3.87 | Triplet | 4H | -CH₂-N- (Morpholine ring) | CDCl₃ |

| 3.75 | Triplet | 4H | -CH₂-O- (Morpholine ring) | CDCl₃ |

Citation: The nuclear magnetic resonance hydrogen spectrum (1H-NMR, CDCl3) showed δ: 3.75 (4H, triple peak, J=4Hz), 3.87 (4H, triple peak, J=4Hz)[1].

Table 2: Predicted ¹³C NMR Spectral Data

Due to the absence of direct experimental data in the reviewed literature, the following ¹³C NMR chemical shifts are predicted based on data from analogous triazine and morpholine derivatives.

| Chemical Shift (δ) ppm | Assignment |

| ~171 | C-Cl (Triazine ring) |

| ~165 | C-N (Triazine ring) |

| ~66 | -CH₂-O- (Morpholine ring) |

| ~44 | -CH₂-N- (Morpholine ring) |

Note: These are predicted values and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2840 | Strong | C-H stretch (aliphatic) |

| 1580 - 1520 | Strong | C=N stretch (triazine ring) |

| 1450 - 1400 | Medium | C-H bend |

| 1280 - 1220 | Strong | C-N stretch (aliphatic amine) |

| 1120 - 1080 | Strong | C-O-C stretch (ether) |

| 850 - 790 | Strong | C-Cl stretch |

Note: These are predicted values and should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 234 | [M]⁺ |

Citation: The mass spectrum (MS) of the product showed m/z: 234 (M+)[1].

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A general procedure for the synthesis of this compound involves the reaction of cyanuric chloride with morpholine.

Materials:

-

Cyanuric chloride

-

Morpholine

-

Triethylamine

-

Acetone

-

Methanol

-

Water

Procedure:

-

A solution of cyanuric chloride (1.25 mmol) in acetone (2.25 L) is prepared.

-

A solution of morpholine (1.125 mmol) and triethylamine (1.125 mmol) in acetone (2.25 L) is slowly added dropwise to the cyanuric chloride solution at 5°C[1].

-

After the addition is complete, the reaction mixture is poured into water, which causes the product to precipitate[1].

-

The white precipitate is collected by filtration and washed with methanol[1].

-

The final product, this compound, is obtained as white crystals[1].

Spectroscopic Analysis Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for compounds similar to this compound.

2.2.1. NMR Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

2.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For the ATR-FTIR method, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. An accumulation of 16 to 32 scans is common to ensure a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

2.2.3. Mass Spectrometry

-

Instrumentation: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer, either via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Acquisition: For EI-MS, the sample is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The mass-to-charge ratio of the resulting ions is then analyzed.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine as a coupling agent

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dichloro-6-morpholino-1,3,5-triazine as a Coupling Agent

Introduction

This compound, a derivative of cyanuric chloride, is a versatile reagent in organic synthesis.[1][2] While it has applications as an herbicide in the agricultural sector and as a building block in polymer chemistry, its utility as a coupling agent for the formation of amide bonds is of significant interest to researchers in drug development and peptide chemistry.[3][4] This guide provides a detailed examination of its mechanism of action, supported by experimental protocols and data, for scientists and professionals in the field. The core of its function lies in the sequential, temperature-controlled nucleophilic substitution of its two chlorine atoms.[2][5]

Core Mechanism of Action

The function of this compound as a coupling agent is analogous to other well-established triazine-based reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[2][6] The process involves a two-step mechanism: the activation of a carboxylic acid followed by a nucleophilic attack from an amine to form a stable amide bond.

Step 1: Activation of the Carboxylic Acid

In the presence of a non-nucleophilic base, such as N-methylmorpholine (NMM) or triethylamine (TEA), the carboxylic acid is deprotonated to form a carboxylate. This carboxylate then acts as a nucleophile, attacking one of the electron-deficient carbon atoms of the triazine ring and displacing one of the chlorine atoms. This reaction forms a highly reactive O-triazinyl active ester intermediate. The choice of solvent is crucial, with tetrahydrofuran (THF) being effective, as other solvents like dichloromethane (CH2Cl2) may cause undesirable side reactions such as the demethylation of the NMM-triazine complex.[6]

Step 2: Amide Bond Formation

The second nucleophile, typically a primary or secondary amine, attacks the carbonyl carbon of the activated ester intermediate. This step leads to the formation of the desired amide bond and the release of 2-chloro-4-hydroxy-6-morpholino-1,3,5-triazine as a non-toxic, water-soluble byproduct, which can be easily removed during aqueous workup.[7]

Caption: General mechanism of amide bond formation using this compound.

The Role of the Morpholino Group

The morpholino substituent on the triazine ring is not merely a passive component. As an electron-donating group, it modulates the overall reactivity of the molecule. Compared to the highly reactive 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the morpholino group reduces the electrophilicity of the carbon atoms in the triazine ring. This deactivation makes the sequential substitution of the chlorine atoms more controllable, thereby minimizing side reactions and allowing for selective, stepwise synthesis.[8] This effect is evident in the difficulty of displacing subsequent chlorine atoms after the first substitution has occurred.[8]

Experimental Protocols

The following protocols are generalized from procedures for the synthesis of 1,3,5-triazine derivatives and can be adapted for specific coupling reactions.[8][9]

Protocol 1: General Amide Coupling in Solution Phase

This protocol is adapted from the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.[8]

-

Activation:

-

Dissolve this compound (1.0 eq.) in 1,4-dioxane.

-

Add triethylamine (1.5 eq.) and stir the mixture at room temperature until a white suspension forms. This indicates the formation of the triazinyl triethyl ammonium salt.

-

-

Addition of Carboxylic Acid:

-

In a separate flask, prepare a solution of the desired carboxylic acid (1.2 eq.) and triethylamine (1.5 eq.) in water or an appropriate organic solvent.

-

Add this solution to the suspension from Step 1. The mixture should become clear.

-

Stir the reaction overnight at room temperature.

-

-

Coupling with Amine:

-

Add the amine nucleophile (1.5 eq.) and an additional amount of triethylamine (2.0 eq.) to the reaction mixture.

-

Heat the mixture to 75-80 °C and stir for approximately 5 hours, monitoring the reaction progress by TLC.

-

-

Workup and Purification:

-

After cooling to room temperature, neutralize the reaction mixture with 5% citric acid or 1 N HCl.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: A typical experimental workflow for amide synthesis using the coupling agent.

Quantitative Data

While comprehensive studies detailing the coupling efficiency and racemization levels for this compound are not widely available, reported yields from its use in the synthesis of various amino acid derivatives provide insight into its effectiveness. The table below summarizes these findings.

| Entry | Amino Acid Coupled | Product | Yield (%) |

| 1 | Valine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylbutanoic acid[8] | 67.5 |

| 2 | Phenylalanine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-phenylpropanoic acid[8] | - |

| 3 | Isoleucine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)-3-methylpentanoic acid[8] | 85.6 |

Note: The yields correspond to a multi-step synthesis where this compound is an intermediate that reacts with an amino acid, followed by reaction with additional morpholine.

Conclusion

This compound is a capable coupling agent whose mechanism relies on the formation of a reactive O-triazinyl ester intermediate. The presence of the morpholino group provides a moderating effect on the reactivity of the triazine core, enabling controlled and selective synthesis of amide bonds. Although specific quantitative performance metrics like racemization rates require further investigation, the available synthetic protocols and reported yields demonstrate its practical utility in organic and medicinal chemistry. Its straightforward reaction conditions and the ease of removal of its byproducts make it a valuable tool for researchers in the development of complex molecules.

References

- 1. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorous 2,4-Dichloro-1,3,5-triazine (F-DCT) as Amide Coupling Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2,4-Dichloro-6-morpholino-1,3,5-triazine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 2,4-dichloro-6-morpholino-1,3,5-triazine (CAS No. 6601-22-5) with a range of nucleophiles.[1][2] This triazine derivative is a key intermediate in the synthesis of diverse molecular architectures, owing to the differential reactivity of its two chlorine atoms, which allows for controlled, sequential substitutions.

Core Principles of Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the 1,3,5-triazine ring. The three electronegative nitrogen atoms withdraw electron density from the carbon atoms, making them highly susceptible to nucleophilic attack. The substitution of the chlorine atoms proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[3]

This mechanism is a two-step process:

-

Nucleophilic Attack: A nucleophile attacks one of the chlorine-bearing carbon atoms, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This is typically the rate-determining step.

-

Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of a chloride ion.[3]

A critical feature of dichlorotriazines is the ability to perform sequential substitutions by controlling the reaction temperature. The first substitution occurs readily at low temperatures (e.g., 0 °C), while the second substitution requires more forcing conditions, such as room temperature or heating.[4] This is because the first nucleophilic substitution introduces an electron-donating group onto the triazine ring, which reduces the electrophilicity of the remaining carbon atoms.

The general order of reactivity for nucleophiles with the parent 2,4,6-trichloro-1,3,5-triazine has been shown to be alcohols > thiols > amines.[5][6]

Reactivity with N-Nucleophiles (Amines)

The reaction of this compound with amines is a well-established method for the synthesis of diversely substituted melamines. A notable example is the reaction with α-amino acids.

Quantitative Data: Reaction with α-Amino Acids

The following table summarizes the reaction of this compound with a second equivalent of morpholine after an initial reaction with an α-amino acid, yielding fully substituted triazines. The yields are for the final, trisubstituted product.

| α-Amino Acid | Product | Yield (%) |

| Glycine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)acetic acid | 68.0%[7] |

| Alanine | 2-(4,6-Dimorpholino-1,3,5-triazin-2-ylamino)propanoic acid | 61.8%[7] |

Experimental Protocol: Reaction with α-Amino Acids

This protocol details the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives.[7]

Materials:

-

This compound

-

α-Amino acid

-

Triethylamine

-

1,4-Dioxane

-

Water

-

Morpholine

-

5% Citric acid or 1 N HCl

Procedure:

-

A mixture of this compound (2 mmol) and triethylamine (3 mmol) in 1,4-dioxane (5 mL) is stirred at room temperature until a white suspension forms.

-

A solution of the desired α-amino acid (1.2 equivalents) and triethylamine (3 mmol) in water (2 mL) is added to the suspension, resulting in a clear mixture.

-

The mixture is stirred overnight at room temperature.

-

Morpholine (3 mmol) and triethylamine (4 mmol) are added to the reaction mixture.

-

The mixture is stirred at 75-80 °C for 5 hours.

-

The reaction is neutralized with 5% citric acid or 1 N HCl.

-

The resulting white precipitate is filtered and recrystallized to yield the final product.

Reactivity with O-Nucleophiles (Alcohols)

Experimental Protocol: General Reaction with Alcohols

This protocol is adapted from the general synthesis of alkoxy-substituted triazines.[8]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol)

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

A suitable solvent (e.g., acetone, THF)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Cool the solution to a temperature between 0 °C and room temperature.

-

Add the base, followed by the dropwise addition of the alcohol.

-

Stir the reaction for several hours, monitoring by TLC.

-

Upon completion, the reaction is worked up by removing the solvent and partitioning between water and an organic solvent to remove inorganic salts.

-

The organic layer is dried and concentrated to yield the product.

Reactivity with S-Nucleophiles (Thiols)

Thiols are generally more nucleophilic than the corresponding alcohols and react readily with this compound. The reaction is typically carried out in the presence of a base to form the more nucleophilic thiolate anion.

Experimental Protocol: General Reaction with Thiols

This is a generalized protocol based on the known reactivity of chlorotriazines with thiols.[8]

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

A suitable base (e.g., N,N-diisopropylethylamine (DIEA), sodium carbonate)

-

A suitable solvent (e.g., dichloromethane (DCM), THF)

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Cool the solution to room temperature.

-

Add the base, followed by the addition of the thiol.

-

Stir the reaction for 12-24 hours.

-

Monitor the reaction by TLC.

-

Work-up involves washing the reaction mixture with water to remove salts, followed by drying and evaporation of the organic solvent.

Visualizations

Synthesis and Sequential Substitution Pathway

Caption: Sequential synthesis of substituted morpholino triazines.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The SNAr mechanism on the dichlorotriazine ring.

Experimental Workflow for Substitution Reaction

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H8Cl2N4O | CID 81076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]

- 7. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines | MDPI [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4-Dichloro-6-morpholino-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the thermal stability and decomposition profile of 2,4-dichloro-6-morpholino-1,3,5-triazine. Given the limited direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from analogous s-triazine derivatives to provide a robust predictive analysis. It includes detailed experimental protocols for thermal analysis, tabulated data based on related compounds, and visualizations of experimental workflows and plausible decomposition pathways.

Introduction to this compound

This compound is a derivative of cyanuric chloride, featuring a morpholine substituent. The 1,3,5-triazine core is a prevalent scaffold in medicinal chemistry and materials science due to its versatile reactivity and biological activity. The thermal stability of this compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in drug development where thermal processing is common. Understanding its decomposition behavior is essential for ensuring product quality, safety, and stability.

Thermal Stability and Decomposition Analysis

The following tables summarize the expected thermal properties of this compound based on data from analogous s-triazine compounds. These values should be considered as estimates and a basis for experimental investigation.

Table 1: Predicted Thermogravimetric Analysis (TGA) Data

| Parameter | Predicted Value Range | Description |

| Onset Decomposition Temperature (Tonset) | 200 - 280 °C | The temperature at which significant mass loss begins. This range is typical for s-triazines with halogen and amino substituents. |

| First Decomposition Step (Mass Loss) | 30 - 45 % | Likely corresponds to the loss of the morpholino group and/or chlorine atoms. |

| Second Decomposition Step (Mass Loss) | 40 - 60 % | Corresponds to the fragmentation of the triazine ring. |

| Final Residue at 600 °C | < 10 % | The amount of residual char, which is expected to be low for this compound. |

Table 2: Predicted Differential Scanning Calorimetry (DSC) Data

| Parameter | Predicted Value Range | Description |

| Melting Point (Tm) | 155 - 170 °C | An endothermic event corresponding to the solid-to-liquid phase transition. A melting point of 161°C has been reported for this compound. |

| Enthalpy of Fusion (ΔHf) | 25 - 45 J/g | The energy required for melting. |

| Decomposition Events | > 200 °C | Exothermic events following melting, indicating the onset of decomposition. |

Experimental Protocols

The following are detailed methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiments, adapted from established protocols for s-triazine derivatives[1].

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen or argon, with a flow rate of 50-100 mL/min to prevent oxidation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 600 °C.

-

Heating Rate: A linear heating rate of 10 °C/min is standard.

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset of decomposition is determined from the intersection of the baseline with the tangent of the decomposition curve on the TGA thermogram. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rates for each decomposition step.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert, typically nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 30 °C).

-

Ramp the temperature at a constant rate of 10 °C/min to a temperature above the final expected decomposition event (e.g., 350 °C).

-

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified as peaks. The melting point is typically taken as the peak temperature of the endothermic event, and the enthalpy of fusion is calculated from the peak area.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the thermal analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation using 2,4-Dichloro-6-morpholino-1,3,5-triazine (CDMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (CDMT) is a highly efficient, stable, and versatile reagent for amide bond formation. As a crystalline solid with good solubility in common organic solvents, it offers a practical and effective alternative to other coupling reagents in a variety of synthetic applications, including peptide synthesis and the preparation of complex molecules in drug discovery. This document provides detailed application notes, experimental protocols, and comparative data for the use of CDMT in amide synthesis.

CDMT functions as a carboxylic acid activator. In the presence of a base, typically N-methylmorpholine (NMM), it reacts with a carboxylic acid to form a highly reactive acyl-triazine intermediate. This intermediate is then readily attacked by an amine to form the desired amide bond, releasing a water-soluble triazine byproduct that is easily removed during workup. One of the significant advantages of using CDMT is the option for a one-pot, one-step procedure that is rapid and minimizes racemization of chiral centers.

Mechanism of Action

The mechanism of amide bond formation using CDMT and a tertiary amine base like N-methylmorpholine (NMM) proceeds through the formation of a reactive intermediate. In the presence of NMM, CDMT can form the quaternary ammonium salt, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), in situ. The carboxylic acid then reacts with this activated species to form a highly reactive O-acyltriazine intermediate. This intermediate is subsequently attacked by the amine nucleophile to yield the stable amide product and a triazine byproduct.

An optimized one-pot procedure involves the simultaneous addition of the carboxylic acid, amine, CDMT, and base, which has been shown to be rapid and effective in minimizing racemization, particularly in peptide synthesis. This is contrasted with the traditional two-step method where the carboxylic acid is first activated with CDMT and NMM before the amine is added. The one-pot approach can circumvent the formation of an unstable azlactone intermediate that can lead to significant racemization under the reaction conditions of the two-step process.[1]

Caption: General reaction pathway for CDMT-mediated amide formation.

Quantitative Data

Table 1: Substrate Scope of the One-Pot CDMT/NMM Method for Amide Synthesis

The following table summarizes the yield of various amides synthesized using the one-pot protocol with CDMT and N-methylmorpholine (NMM) in methanol at 25°C. The data is adapted from a study on sustainable triazine-based dehydro-condensation agents.[2]

| Carboxylic Acid | Amine | Time (min) | Yield (%) |

| Benzoic acid | Phenylethylamine | 15 | 91 |

| Benzoic acid | Phenylethylamine | 60 | 96 |

| 4-Methoxybenzoic acid | Phenylethylamine | 60 | 95 |

| 4-Nitrobenzoic acid | Phenylethylamine | 60 | 99 |

| Phenylacetic acid | Phenylethylamine | 60 | 97 |

| Cinnamic acid | Phenylethylamine | 60 | 98 |

| Benzoic acid | Benzylamine | 60 | 95 |

| Benzoic acid | Cyclohexylamine | 60 | 93 |

| Benzoic acid | Aniline | 60 | 75 |

| Pivalic acid | Phenylethylamine | 60 | 65 |

Table 2: Comparative Performance of CDMT with Other Coupling Reagents

This table provides a comparative overview of the performance of CDMT against other common coupling reagents for amide bond formation. Data has been compiled from various sources to provide a representative comparison for a model peptide coupling reaction.

| Coupling Reagent | Base | Typical Yield (%) | Racemization (%) | Reference(s) |

| CDMT/NMM | NMM | 90-99 | <1 - 5 | [1][3] |

| HATU/DIPEA | DIPEA | 95-99 | <0.5 - 2.0 | [4] |

| HBTU/DIPEA | DIPEA | 90-95 | 1.5 - 5.0 | [4] |

| DCC/HOBt | - | 85-92 | 0.5 - 2.5 | [4] |

| COMU/DIPEA | DIPEA | >95 | <1.0 | [4] |

Note: Yields and racemization levels are highly dependent on the specific substrates, reaction conditions, and analytical methods used.

Experimental Protocols

Protocol 1: Optimized One-Pot, One-Step Amide Synthesis

This protocol is adapted from Garrett et al. and is particularly effective for minimizing racemization in peptide synthesis.[3]

Caption: Workflow for one-pot amide/peptide synthesis using CDMT.

Materials:

-

Carboxylic acid (1.1 equiv.)

-

Amine (1.0 equiv.)

-

This compound (CDMT) (1.2 equiv.)

-

N-methylmorpholine (NMM) (3.6 equiv.)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or THF)

Procedure:

-

To a dry reaction flask, add the carboxylic acid, amine, and CDMT as solids.

-

Add the chosen anhydrous solvent to the flask to form a slurry.

-

Begin stirring the mixture and add N-methylmorpholine (NMM) dropwise over approximately 1 minute.

-

Continue to stir the resulting slurry at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, proceed with one of the following work-up procedures:

-

Extractive Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1N HCl (2x), water (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

-

Precipitative Work-up (for non-water soluble products in acetonitrile): Add water to the reaction mixture to induce precipitation. Stir for 30 minutes, then collect the solid product by filtration. Wash the precipitate with water and dry under vacuum.

-

Protocol 2: Traditional Two-Step Amide Synthesis

This protocol involves the pre-activation of the carboxylic acid before the addition of the amine. This method is generally effective but may lead to higher levels of racemization for chiral carboxylic acids compared to the one-pot procedure.[5]

Materials:

-

Carboxylic acid (1.0 equiv.)

-

This compound (CDMT) (1.1 equiv.)

-

N-methylmorpholine (NMM) (1.2 equiv. for activation, plus 1.0 equiv. if amine salt is used)

-

Amine or Amine hydrochloride (1.0 equiv.)

-

Anhydrous solvent (e.g., THF or ethyl acetate)

Procedure:

-

Activation Step:

-

Dissolve the carboxylic acid in an anhydrous solvent in a dry reaction flask under an inert atmosphere.

-

Add CDMT to the solution, followed by the dropwise addition of NMM (1.2 equiv.).

-

Stir the mixture at room temperature for 1-2 hours. The formation of a white precipitate of the activated ester is often observed.

-

-

Coupling Step:

-

In a separate flask, dissolve the amine in the same anhydrous solvent. If using an amine hydrochloride salt, add one equivalent of NMM to neutralize it.

-

Add the amine solution to the suspension of the activated ester from step 1.

-

Stir the reaction mixture at room temperature for 8-14 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]

-

-

Work-up:

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or ether).

-

Wash the organic layer sequentially with 1N HCl, saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization as needed.

-

Conclusion

This compound (CDMT) is a valuable tool for amide bond formation in modern organic synthesis. Its stability, ease of handling, and the ability to perform the reaction in a one-pot, one-step manner make it an attractive choice for researchers in academia and industry. The optimized one-pot protocol, in particular, offers a rapid and efficient method for the synthesis of amides and peptides with minimal racemization. The selection of the appropriate protocol will depend on the specific substrates and the desired outcome of the reaction.

References

Application Notes and Protocols for Peptide Synthesis Utilizing 2,4-Dichloro-6-morpholino-1,3,5-triazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The following document provides detailed application notes and protocols regarding the use of triazine-based reagents in peptide synthesis, with a specific focus on the potential application of 2,4-Dichloro-6-morpholino-1,3,5-triazine and the established protocols for its close analog, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).

Introduction

2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) and its derivatives are versatile reagents in organic synthesis. Their reactivity allows for the sequential substitution of chlorine atoms, making them excellent scaffolds for various chemical transformations, including peptide bond formation. While this compound is not as commonly cited as a direct peptide coupling agent as other triazine derivatives, its structure suggests potential for such applications. A closely related and well-studied compound, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), has demonstrated high efficiency as a coupling reagent in both solution-phase and solid-phase peptide synthesis (SPPS).[1][2] This document will provide the established protocols for DMTMM as a reference and a proposed protocol for the use of this compound based on related synthetic procedures.

Data Presentation: Performance of a Related Triazine Coupling Reagent (DMTMM)

The efficiency of peptide coupling reagents is critical for achieving high yield and purity of the final peptide product. The data presented below showcases the performance of DMTMM in solid-phase peptide synthesis, comparing it to the widely used reagent PyBOP.[1] This data provides a benchmark for the expected performance of triazine-based coupling agents.

| Peptide Sequence | Coupling Reagent | Yield (%) | Purity (%) | Reference |

| H-Leu-Ala-Gly-Val-OH | DMTMM | 85 | >95 | [1] |

| H-Leu-Ala-Gly-Val-OH | PyBOP | 82 | >95 | [1] |

| H-Phe-Ala-Gly-Val-OH | DMTMM | 80 | >95 | [1] |

| H-Phe-Ala-Gly-Val-OH | PyBOP | 78 | >95 | [1] |

Table 1: Comparison of DMTMM and PyBOP in the synthesis of tetrapeptides on Wang resin. The data indicates that DMTMM provides comparable yields and purities to PyBOP.[1]

Experimental Protocols

Protocol 1: Established General Procedure for Amide Bond Formation using DMTMM in Solution Phase

This protocol describes a standard method for peptide coupling in a solution phase using DMTMM.[1]

Materials:

-

N-protected amino acid

-

C-protected amino acid or peptide

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)

-

N-methylmorpholine (NMM)

-

Appropriate organic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid or peptide (1.0 eq.) in the chosen organic solvent.

-

Add N-methylmorpholine (NMM) (2.0 eq.) to the solution to act as a base.

-

Add DMTMM (1.1 eq.) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude peptide by column chromatography or recrystallization.

Protocol 2: Proposed Procedure for Peptide Coupling using this compound

The following is a proposed protocol for peptide bond formation using this compound. This procedure is based on the synthesis of N-(4,6-dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives, where the triazine compound is reacted with an amino acid.[3] This suggests the feasibility of activating a carboxyl group for subsequent reaction with an amine.

Materials:

-

N-protected amino acid

-

C-protected amino acid or peptide

-

This compound

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

1,4-Dioxane or other suitable aprotic solvent

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) in 1,4-dioxane.

-

Add triethylamine (1.1 eq.) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

-

In a separate flask, dissolve this compound (1.0 eq.) in 1,4-dioxane.

-

Slowly add the solution of this compound to the N-protected amino acid solution.

-

Stir the mixture at room temperature for 1-2 hours to form the activated ester intermediate.

-

Add the C-protected amino acid or peptide (1.0 eq.) to the reaction mixture, followed by an additional equivalent of triethylamine (1.0 eq.).

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated triethylammonium chloride.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude peptide using standard procedures as described in Protocol 1 (steps 7-10).

Visualizations

Diagram 1: Proposed Mechanism for Peptide Bond Formation

References

Application Notes and Protocols for 2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a dichlorotriazine derivative that serves as an efficient and cost-effective coupling reagent in solid-phase peptide synthesis (SPPS). Similar to other triazine-based coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), DCMT facilitates the formation of amide bonds by activating the carboxyl group of an N-protected amino acid, enabling its subsequent reaction with the free amino group of the growing peptide chain anchored to a solid support. The use of dichlorotriazine reagents in peptide synthesis is predicated on the formation of highly reactive "superactive" acyl-triazinyl esters, which promote efficient coupling.

These application notes provide a comprehensive overview of the use of DCMT in SPPS, including its mechanism of action, detailed experimental protocols, and a comparative analysis of its performance against other common coupling reagents.

Mechanism of Action

The coupling mechanism of DCMT in solid-phase peptide synthesis involves a two-step process:

-

Activation of the Carboxylic Acid: The N-protected amino acid, in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), reacts with this compound. The carboxylate anion of the amino acid attacks the electron-deficient triazine ring, displacing one of the chloride ions to form a highly reactive acyl-triazinyl ester intermediate. This intermediate is often referred to as a "superactive ester" due to its high reactivity.

-

Aminolysis and Peptide Bond Formation: The activated amino acid (the acyl-triazinyl ester) is then introduced to the resin-bound peptide, which has a free N-terminal amine. The amino group of the peptide chain performs a nucleophilic attack on the carbonyl carbon of the activated ester, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form the desired peptide bond and releases 4-chloro-6-morpholino-1,3,5-triazin-2-ol as a soluble byproduct, which is easily washed away.

Data Presentation

The following tables summarize the key chemical properties of DCMT and a comparative analysis of its expected performance against other common coupling reagents in SPPS. The performance data for DCMT is extrapolated from studies on analogous triazine-based coupling reagents.

Table 1: Chemical Properties of this compound (DCMT)

| Property | Value |